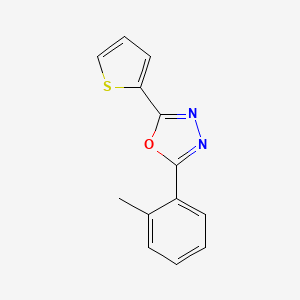![molecular formula C22H15BrN4O3S B2943652 4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine CAS No. 1226449-78-0](/img/new.no-structure.jpg)
4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine is a useful research compound. Its molecular formula is C22H15BrN4O3S and its molecular weight is 495.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of action
For instance, piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Given the wide range of activities associated with piperidine derivatives, it’s likely that multiple pathways could be involved .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Piperidine derivatives, for example, are known to have a wide variety of biological activities, suggesting they can be absorbed and distributed throughout the body to interact with their targets .
Propriétés
Numéro CAS |
1226449-78-0 |
|---|---|
Formule moléculaire |
C22H15BrN4O3S |
Poids moléculaire |
495.35 |
Nom IUPAC |
1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15BrN4O3S/c1-13-4-2-3-5-16(13)27-21(28)19-17(10-11-31-19)26(22(27)29)12-18-24-20(25-30-18)14-6-8-15(23)9-7-14/h2-11H,12H2,1H3 |
Clé InChI |
NPBLFJYBWLXGRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R)-3-(tert-butoxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B2943569.png)
![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2943573.png)
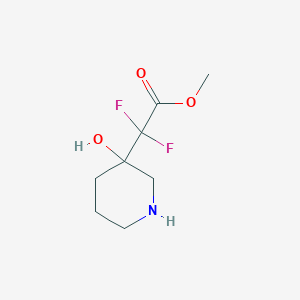

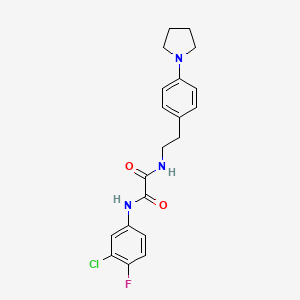

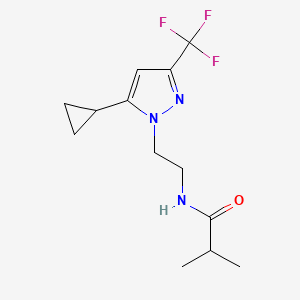


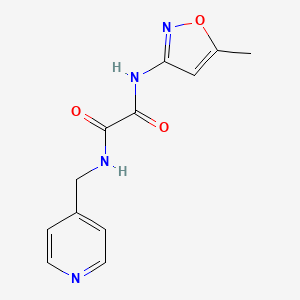
![(E)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2943590.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2943591.png)
